molecular formula C9H10ClNO4 B8055231 Dimethyl pyridin-1-ium-3,5-dicarboxylate;chloride

Dimethyl pyridin-1-ium-3,5-dicarboxylate;chloride

Cat. No.: B8055231
M. Wt: 231.63 g/mol
InChI Key: PPZFNLGPJXWMMF-UHFFFAOYSA-N
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Description

Dimethyl pyridin-1-ium-3,5-dicarboxylate;chloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of two methyl groups attached to the nitrogen atom of the pyridine ring and two carboxylate groups at the 3 and 5 positions

Properties

IUPAC Name

dimethyl pyridin-1-ium-3,5-dicarboxylate;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4.ClH/c1-13-8(11)6-3-7(5-10-4-6)9(12)14-2;/h3-5H,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPZFNLGPJXWMMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C[NH+]=C1)C(=O)OC.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl pyridin-1-ium-3,5-dicarboxylate;chloride typically involves the reaction of pyridine-3,5-dicarboxylic acid with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated by crystallization .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Dimethyl pyridin-1-ium-3,5-dicarboxylate;chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, alcohols, aldehydes, and various substituted pyridine derivatives .

Scientific Research Applications

Dimethyl pyridin-1-ium-3,5-dicarboxylate;chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl pyridin-1-ium-3,5-dicarboxylate;chloride involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from the disruption of microbial cell membranes. The compound may also inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    Pyridine-3,5-dicarboxylic acid: A precursor in the synthesis of Dimethyl pyridin-1-ium-3,5-dicarboxylate;chloride.

    Dimethyl pyridine-2,4-dicarboxylate: A similar compound with carboxylate groups at different positions.

    Dimethyl pyridine-3,5-dicarboxylate: A closely related compound without the chloride ion.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the chloride ion, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications in research and industry .

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